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molecular formula C12H21NO2 B1502608 tert-Butyl 4-methyleneazepane-1-carboxylate CAS No. 790705-08-7

tert-Butyl 4-methyleneazepane-1-carboxylate

Cat. No. B1502608
M. Wt: 211.3 g/mol
InChI Key: FNRDFZBLWSYXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08686022B2

Procedure details

Under argon 12.56 g methyltriphenylphosphonium bromide are dissolved in 100 ml of tetrahydrofuran, cooled to −14° C. and within 45 minutes a 2 M solution of 17.58 ml n-butyllithium in hexane is added dropwise. The mixture is stirred for another 1 hour and then a solution of 5 g tert-butyl 4-oxo-azepan-1-carboxylate in 20 ml of tetrahydrofuran is added dropwise. Then the mixture is heated to ambient temperature and stirred for 12 hours. It is then divided between water and hexane and the aqueous phase is extracted twice with hexane. The combined organic phases are washed with saturated aqueous sodium chloride solution and dried on magnesium sulphate. The solvents are eliminated in vacuo and the residue is stirred with petroleum ether/tert.-butyl-methyl-ether. The solid is suction filtered and the mother liquor is evaporated down in vacuo. The residue is chromatographed on silica gel (petroleum ether/ethyl acetate 100:0, then 95:5).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.58 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].O=[C:7]1CCC[N:10]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:9][CH2:8]1.O>O1CCCC1.CCCCCC>[CH2:4]=[C:3]1[CH2:7][CH2:8][CH2:9][N:10]([C:14]([O:16][C:17]([CH3:18])([CH3:20])[CH3:19])=[O:15])[CH2:1][CH2:2]1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
17.58 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
O=C1CCN(CCC1)C(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for another 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
STIRRING
Type
STIRRING
Details
stirred for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with hexane
WASH
Type
WASH
Details
The combined organic phases are washed with saturated aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulphate
STIRRING
Type
STIRRING
Details
the residue is stirred with petroleum ether/tert.-butyl-methyl-ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the mother liquor is evaporated down in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel (petroleum ether/ethyl acetate 100:0

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C=C1CCN(CCC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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